KNI-1657
Description
KNI-1657 is a tripeptidomimetic HIV-1 protease inhibitor designed to combat drug-resistant viral strains. It features an allophenylnorstatine (Apns) core scaffold with strategic modifications in its P2, P3, and P2′ ligands to enhance binding affinity and resistance profiles . Key structural elements include:
- P2 ligand: A tetrahydrofuranyl-glycine (Thfg) derivative, critical for maintaining activity against lopinavir/ritonavir- and darunavir-resistant strains .
- P3 ligand: Chromonylcarbonyl or benzofurancarbonyl groups, which stabilize interactions with the protease’s hydrophobic pockets .
- P2′ ligand: Optimized to improve pharmacokinetic properties and reduce susceptibility to mutations .
Crystallographic studies (PDB: 5YOK) reveal that this compound forms 10 hydrogen bonds with the wild-type HIV-1 protease, ensuring robust binding even in the presence of common resistance mutations (e.g., V82I, I84V) . Molecular dynamics (MD) simulations further demonstrate its enhanced adaptability to conformational changes in mutant proteases compared to first-generation inhibitors .
Properties
Molecular Formula |
C41H48N4O8S |
|---|---|
Molecular Weight |
756.915 |
IUPAC Name |
(R)-N-(2,6-dimethylbenzyl)-3-((2S,3S)-2-hydroxy-3-((S)-2-(7-methoxybenzofuran-2-carboxamido)-2-((R)-tetrahydrofuran-3-yl)acetamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H48N4O8S/c1-24-11-9-12-25(2)29(24)21-42-39(49)36-41(3,4)54-23-45(36)40(50)34(46)30(19-26-13-7-6-8-14-26)43-38(48)33(28-17-18-52-22-28)44-37(47)32-20-27-15-10-16-31(51-5)35(27)53-32/h6-16,20,28,30,33-34,36,46H,17-19,21-23H2,1-5H3,(H,42,49)(H,43,48)(H,44,47)/t28-,30-,33-,34-,36+/m0/s1 |
InChI Key |
ZNVSERMHCCYPMY-JZILQDPNSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](O)[C@@H](NC([C@@H](NC(C2=CC3=CC=CC(OC)=C3O2)=O)[C@@H]4COCC4)=O)CC5=CC=CC=C5)=O)CSC1(C)C)NCC6=C(C)C=CC=C6C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KNI-1657; KNI 1657; KNI1657; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Drug Design : this compound’s success highlights the importance of flap-region adaptability and multi-site hydrogen bonding in overcoming resistance .
- Clinical Potential: Compared to DRV and SQ, this compound’s resilience against high-prevalence mutations (e.g., I84V) positions it as a candidate for salvage therapy in MDR HIV-1 infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
